

crystal structure of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

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Compound of Interest

Compound Name: 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

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Abstract

The 7-azaindole scaffold, a core component of **2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine**, is a privileged pharmacophore in modern medicinal chemistry. Its structural similarity to purine bases allows for unique interactions with various biological targets, particularly protein kinases. [1] A comprehensive understanding of the three-dimensional structure of derivatives like **2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine** is paramount for rational drug design and the development of novel therapeutics. This guide provides a detailed technical framework for the complete structural elucidation of this compound, from synthesis and crystallization to advanced X-ray crystallographic analysis. While the specific crystal structure of the title compound is not publicly available as of this writing, this document serves as a comprehensive roadmap for researchers to determine it, leveraging established methodologies for analogous 7-azaindole systems.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in the field of drug discovery. Its bioisosteric relationship with indole and purine has made it a key building block in the design of molecules targeting a wide array of biological targets.[1] The nitrogen atom in the pyridine ring introduces

unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moments, compared to its indole counterpart.[\[1\]](#)

Derivatives of the 7-azaindole scaffold have been successfully developed as potent inhibitors for a variety of protein kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[\[1\]](#)[\[2\]](#) The two nitrogen atoms of the azaindole core can form critical hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of the natural substrate, ATP.[\[1\]](#)

The subject of this guide, **2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine**, is a specific derivative with functional groups that can be further elaborated for structure-activity relationship (SAR) studies. A precise understanding of its solid-state conformation, intermolecular interactions, and crystal packing is essential for computational modeling, lead optimization, and the development of effective and selective drug candidates.

Synthesis and Purification of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

The synthesis of substituted 7-azaindoles can be achieved through various synthetic routes. A common approach involves the construction of the pyrrolopyridine core via cyclization reactions, followed by the introduction of desired functional groups. For **2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine**, a multi-step synthesis starting from appropriate pyridine and pyrrole precursors is a viable strategy.

Experimental Protocol: A Proposed Synthetic Route

The following protocol is a generalized procedure based on established methods for the synthesis of substituted 7-azaindoles.[\[3\]](#)[\[4\]](#)

Step 1: Synthesis of a Substituted Pyridine Precursor

- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a suitable starting pyridine derivative (e.g., a dihalopyridine) with a source for the amine group (e.g., ammonia or a protected amine) in an appropriate solvent (e.g., dioxane or DMF).

- **Reaction Conditions:** Heat the reaction mixture to the required temperature (typically ranging from 80 to 120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove inorganic salts. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Construction of the Pyrrole Ring

- **Reaction Setup:** The purified pyridine derivative is then subjected to a cyclization reaction to form the pyrrole ring. This can be achieved through various methods, such as a palladium-catalyzed cross-coupling reaction with a suitable coupling partner (e.g., a protected acetylene) followed by an intramolecular cyclization.
- **Catalyst and Ligand:** A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$) and a suitable ligand are crucial for this transformation.
- **Reaction Conditions:** The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) in a degassed solvent. The reaction temperature and time will depend on the specific substrates and catalyst system used.
- **Work-up and Purification:** After the reaction is complete, the catalyst is removed by filtration. The organic solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 7-azaindole core.

Step 3: Introduction of the Methyl Group and Final Deprotection

- **Functionalization:** The methyl group at the 2-position can be introduced through various methods, including lithiation followed by methylation with an electrophile like methyl iodide.
- **Deprotection:** If protecting groups were used for the amine or the pyrrole nitrogen, they are removed in the final step using appropriate deprotection conditions (e.g., acid or base treatment).

- Final Purification: The final compound, **2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine**, is purified to high homogeneity (ideally >98%) by recrystallization or preparative high-performance liquid chromatography (HPLC). The purity and identity of the compound should be confirmed by NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and elemental analysis.

Single-Crystal X-ray Diffraction: The Definitive Method for Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections outline the comprehensive workflow for the structural analysis of **2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine**.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of the process. Several crystallization techniques should be explored.

Crystallization Technique	Description	Advantages	Considerations
Slow Evaporation	A solution of the compound is left undisturbed in a vial covered with a perforated seal to allow for slow evaporation of the solvent.	Simple to set up; can yield large crystals.	Success is highly dependent on solvent choice and evaporation rate.
Vapor Diffusion (Hanging or Sitting Drop)	A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution via the vapor phase.	Requires small amounts of material; allows for fine-tuning of conditions.	Setting up can be intricate; requires careful selection of precipitant.
Liquid-Liquid Diffusion	A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble.	Can produce high-quality crystals; good for sensitive compounds.	Requires careful layering to avoid precipitation.
Cooling	A saturated solution of the compound at a higher temperature is slowly cooled to induce crystallization.	Can be effective for compounds with a steep solubility curve.	Requires precise temperature control.

A variety of solvents and solvent mixtures should be screened. Common choices include methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water or heptane.

Data Collection

Once suitable single crystals are obtained, X-ray diffraction data are collected using a diffractometer.

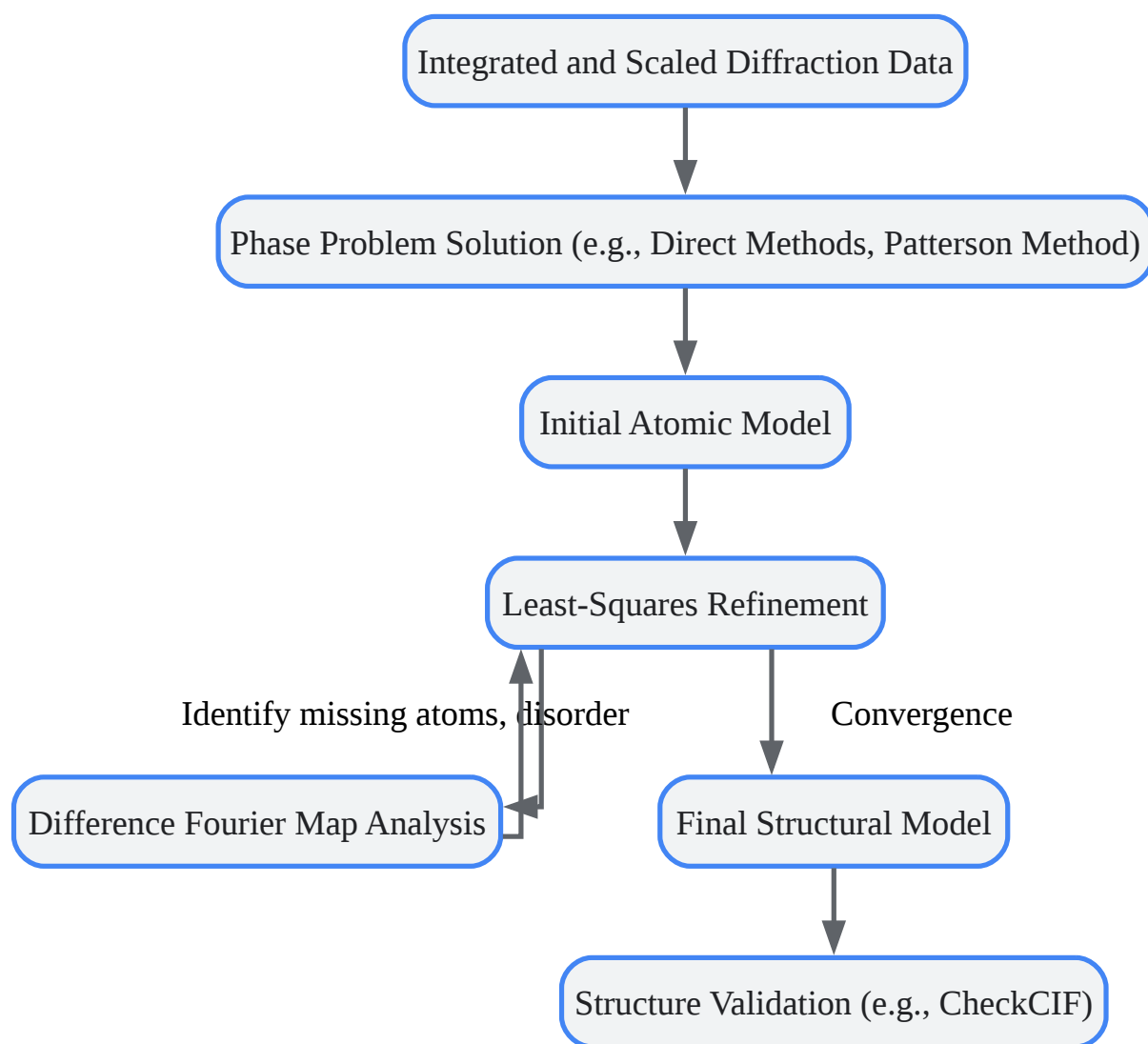
Experimental Protocol: Single-Crystal X-ray Data Collection

- **Crystal Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Diffractometer Setup:** The crystal is placed in the X-ray beam of a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- **Data Collection Strategy:** A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This usually involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
- **Data Integration and Scaling:** The raw diffraction images are processed to integrate the intensities of the diffraction spots. The data are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement



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Caption: Workflow for Crystal Structure Solution and Refinement.

- Structure Solution: The "phase problem" is solved using computational methods such as Direct Methods or the Patterson method to obtain an initial electron density map.
- Model Building: An initial model of the molecule is built into the electron density map.
- Structure Refinement: The atomic coordinates, and thermal parameters are refined using a least-squares minimization algorithm to improve the agreement between the observed and calculated structure factors.

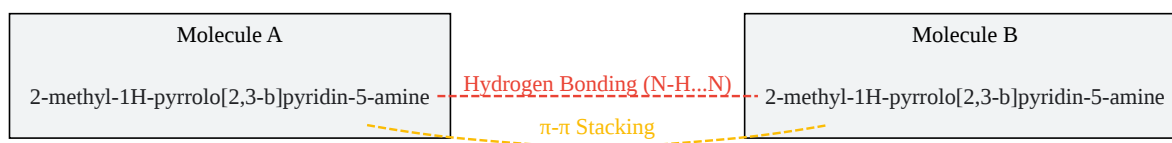
- **Difference Fourier Maps:** Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any disorder in the crystal structure.
- **Final Refinement and Validation:** The final model is refined to convergence. The quality of the final structure is assessed using various metrics, such as the R-factor and goodness-of-fit, and is validated using software like PLATON and CheckCIF.

Expected Structural Features and Intermolecular Interactions

Based on the crystal structures of related 7-azaindole derivatives, we can anticipate several key structural features for **2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine**.^[5]

- **Planarity:** The 7-azaindole core is expected to be largely planar.
- **Hydrogen Bonding:** The amine group (-NH₂) and the pyrrole N-H group are excellent hydrogen bond donors. The pyridine nitrogen and the pyrrole nitrogen can act as hydrogen bond acceptors. This will likely lead to the formation of extensive hydrogen-bonding networks in the crystal lattice. These interactions are crucial in determining the crystal packing.^[5]
- **π - π Stacking:** The aromatic 7-azaindole rings are likely to engage in π - π stacking interactions, further stabilizing the crystal structure.

Diagram of Potential Intermolecular Interactions



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